molecular formula C11H18ClNO B2788872 Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride CAS No. 1170204-27-9

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride

Cat. No.: B2788872
CAS No.: 1170204-27-9
M. Wt: 215.72
InChI Key: GXRURJRCAVDVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride is a substituted phenethylamine derivative characterized by a 3-methoxyphenyl group attached to an ethylamine backbone via a methylene bridge. The compound’s molecular formula is C₁₁H₁₈ClNO, with a molecular weight of 215.72 g/mol (calculated from and ). Its structure includes a methoxy (-OCH₃) substituent at the 3-position of the aromatic ring, which enhances lipophilicity compared to hydroxylated analogs. The hydrochloride salt form improves stability and solubility in polar solvents.

Reduction of 3-methoxyacetophenone to form 1-(3-methoxyphenyl)ethanol.

Chlorination to generate 1-(chloroethyl)-3-methoxyphenyl.

Amine substitution using ethylamine hydrochloride.

Properties

IUPAC Name

N-ethyl-1-(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-4-12-9(2)10-6-5-7-11(8-10)13-3;/h5-9,12H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRURJRCAVDVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride typically involves the reaction of 3-methoxyphenylacetonitrile with ethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The methoxy group and the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride with five analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound N/A C₁₁H₁₈ClNO 215.72 3-methoxy, ethylamine backbone Discontinued; research use ()
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) 62-31-7 C₈H₁₂ClNO₂ 189.64 3,4-dihydroxy, ethylamine backbone Neurotransmitter; Parkinson’s therapy ()
Estilefrine Hydrochloride 550-24-3 C₁₀H₁₆ClNO₂ 217.69 3-hydroxy, ethylaminoethanol backbone Vasoconstrictor ()
Methoxisopropamine Hydrochloride N/A C₁₀H₁₆ClNO 201.69 3-methoxy, isopropylamine backbone Arylcyclohexylamine; forensic research ()
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine HCl 1251922-75-4 C₁₆H₂₀ClNO 285.79 3-methylbenzyloxy, ethylamine backbone Material science applications ()
3-(2-Chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine HCl 177172-49-5 C₁₈H₂₃Cl₂NO 340.29 3-methoxy, chlorophenyl, extended alkyl chain Calcium receptor modulator ()
Key Observations:
  • Backbone Modifications : Replacing ethylamine with isopropylamine (Methoxisopropamine, ) or extending the alkyl chain () alters receptor binding profiles and metabolic stability.
  • Salt Forms : Hydrochloride salts are common for enhancing solubility, but molecular weight variations (e.g., 215.72 vs. 340.29 g/mol in ) impact dosing and formulation.

Pharmacological and Industrial Relevance

  • Neuroactive Potential: Unlike dopamine HCl (), the target compound’s methoxy group may reduce catecholaminergic activity but increase affinity for serotonin or trace amine-associated receptors.
  • Synthetic Flexibility : The 3-methoxyphenyl moiety is a versatile intermediate in drug synthesis, as seen in rivastigmine () and tecalcet (), highlighting its utility in acetylcholinesterase or calcium receptor-targeting agents.
  • Regulatory Status : Discontinuation () contrasts with commercially available analogs like Estilefrine (), suggesting regulatory or market-driven limitations.

Biological Activity

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound can modulate the activity of these targets, leading to diverse biological effects such as:

  • Antimicrobial Activity : Studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary research indicates that this compound may have anticancer effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InteractionModulation of enzyme activity

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of this compound, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for both pathogens, indicating moderate antibacterial activity.

Case Study 2: Anticancer Effects

Research investigating the anticancer properties revealed that this compound induced apoptosis in HeLa cells. The IC50_{50} value was determined to be approximately 20 µM, suggesting that the compound effectively reduces cell viability through programmed cell death pathways.

Research Applications

This compound has a variety of applications in scientific research:

  • Organic Synthesis : It serves as a building block in the synthesis of more complex organic molecules.
  • Medicinal Chemistry : The compound is being explored as a potential lead for drug development due to its biological activities.
  • Biochemical Studies : Its interactions with various enzymes and receptors make it a valuable tool for studying biochemical pathways.

Q & A

Basic: What are the optimal synthetic routes for Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?

Answer:
The synthesis typically involves alkylation of 3-methoxyphenethylamine with ethyl halides or reductive amination of 3-methoxyacetophenone derivatives. Key steps include:

  • Inert atmosphere : To prevent oxidation of amine intermediates, reactions are conducted under nitrogen/argon .
  • Temperature control : Maintaining 0–5°C during exothermic steps (e.g., HCl salt formation) avoids side reactions .
  • pH adjustment : Neutralization with aqueous NaOH after acid hydrolysis ensures proper precipitation of intermediates .
  • Purification : Recrystallization (ethanol/ether) or column chromatography (silica gel, CH₂Cl₂/MeOH) isolates the hydrochloride salt with ≥95% purity .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm structure via methoxy proton (δ 3.72–3.78 ppm), ethylamine protons (δ 1.2–1.4 ppm for CH₃, δ 2.6–3.1 ppm for NH₂), and aromatic protons (δ 6.6–7.2 ppm) .
  • HPLC : Use C18 columns (acetonitrile/0.1% TFA mobile phase) to assess purity (>98%) and detect trace impurities .
  • Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 210.1 and fragmentation patterns .

Advanced: How can researchers address discrepancies in reported biological activities of this compound across different studies?

Answer:
Discrepancies often arise from:

  • Enantiomeric purity : The (S)-enantiomer may show higher receptor affinity (e.g., serotonin receptors) than the (R)-form. Chiral HPLC or polarimetry should confirm enantiomeric ratios .
  • Assay conditions : Variations in buffer pH (7.4 vs. 6.8) or temperature (25°C vs. 37°C) alter receptor binding kinetics. Standardize protocols using reference agonists (e.g., serotonin for 5-HT receptors) .
  • Metabolic stability : Test hepatic microsome stability (e.g., rat liver S9 fraction) to identify degradation products that may skew activity data .

Advanced: What strategies are effective in achieving enantioselective synthesis of this compound, and how is chiral purity assessed?

Answer:

  • Chiral catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of ketone precursors (e.g., 3-methoxypropiophenone) with >90% enantiomeric excess (ee) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of the undesired enantiomer .
  • Chiral purity assessment :
    • Chiral HPLC : Chiralpak AD-H column (hexane/isopropanol, 90:10) resolves enantiomers (retention times: 8.2 min for (S), 9.8 min for (R)) .
    • Optical rotation : Compare [α]ᴅ²⁵ values against literature ((S)-enantiomer: +12.5° in methanol) .

Basic: What are the stability and storage considerations for this compound in experimental settings?

Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation and oxidation .
  • Stability in solution : Prepare fresh solutions in degassed PBS (pH 7.4); avoid >4 hours at RT to prevent amine deprotonation or HCl loss .
  • Decomposition indicators : Discoloration (white → yellow) or NMR peak broadening (δ 2.6–3.1 ppm) signal degradation; discard if purity <95% .

Advanced: How can computational chemistry models predict the interaction mechanisms of this compound with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A). The methoxy group forms π-π interactions with Phe339, while the ethylamine moiety hydrogen-bonds to Asp155 .
  • QSAR models : Coramine-like substituents (logP 1.8–2.2) optimize blood-brain barrier penetration; adjust methoxy positioning to reduce off-target binding .
  • Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays (KD < 50 nM indicates high affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.